![molecular formula C20H25N3O3 B2422262 2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2320886-95-9](/img/structure/B2422262.png)
2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Several synthesized derivatives similar in structure to the specified compound have shown notable antimicrobial and antifungal activities. This includes studies on triazole derivatives, pyridine derivatives, and benzodifuranyl compounds, which have been identified for their potential in treating various microbial infections due to their ability to inhibit the growth of bacteria and fungi. These findings suggest that similar compounds could be explored for antimicrobial applications (Bektaş et al., 2007; Patel et al., 2011; Abu‐Hashem et al., 2020).
Anti-Inflammatory and Analgesic Agents
Compounds with structures related to "2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one" have also been synthesized and evaluated for their anti-inflammatory and analgesic properties. Notably, benzodifuranyl derivatives exhibited significant COX-2 inhibition, alongside notable analgesic and anti-inflammatory activities, which suggest potential applications in the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).
CNS Potential
Furthermore, studies on conformationally constrained butyrophenones and spiro[isobenzofuran-1(3H),4'-piperidines] indicate the potential of structurally similar compounds in acting on the CNS. These compounds were evaluated for their affinities to dopamine and serotonin receptors, suggesting their potential use as antipsychotic agents with possibly lower risks of inducing extrapyramidal side effects (Raviña et al., 2000; Martin et al., 1979). This highlights the potential of exploring similar compounds for CNS-related therapeutic applications.
Propriétés
IUPAC Name |
2-[[1-(4-ethoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-18-7-5-17(6-8-18)20(25)22-12-10-16(11-13-22)14-23-19(24)9-4-15(2)21-23/h4-9,16H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBWVXROZUUQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.